molecular formula C9H13N B1308325 1-(3-Methylphenyl)ethanamine CAS No. 70138-19-1

1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325
CAS No.: 70138-19-1
M. Wt: 135.21 g/mol
InChI Key: HIJMHAFOUAKOMS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanamine, also known as 1-methyl-3-phenylethylamine or Methylphenylethylamine, is an organic compound composed of a nitrogen-containing amine group and a phenyl group. It is also a derivative of phenethylamine, which is a naturally occurring trace amine found in the human body. Methylphenylethylamine is a common component in dietary supplements and has been studied for its potential therapeutic benefits.

Scientific Research Applications

Synthesis Applications

Pharmacological Studies

In neurochemical pharmacology, derivatives of N-benzylphenethylamines, which are structurally related to 1-(3-Methylphenyl)ethanamine, have been shown to act as high-potency agonists at 5-HT2A receptors. These compounds, due to their hallucinogenic activity with little psychostimulant activity, have been the subject of study for understanding the mechanisms of action of new psychoactive substances (A. Eshleman et al., 2018).

Catalysis Research

In catalysis, chiral (pyridyl)imine nickel(ii) complexes, derived from molecules structurally similar to this compound, have shown moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones. Despite low enantiomeric excess, this research opens up new possibilities for catalytic applications using such complexes (Robert T. Kumah et al., 2019).

DNA Interaction Studies

Cu(II) complexes involving tridentate ligands, akin to the structural framework of this compound, have demonstrated significant DNA binding propensity and nuclease activity, leading to minor structural changes in calf thymus DNA. These findings are crucial for developing new therapeutic agents based on metal complexes with specific DNA interactions (Pankaj Kumar et al., 2012).

Toxicology and Safety Assessment

Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, compounds structurally related to this compound, highlights the significance of understanding the metabolic pathways and potential drug-drug interactions for substances with similar structural motifs (L. M. Nielsen et al., 2017).

Safety and Hazards

The safety information available indicates that “1-(3-Methylphenyl)ethanamine” is a combustible solid . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results . (1R)-(3-methylphenyl)ethanamine synthesized by green, facile and novel enzymatic approach with an optimized process could be used for synthesis of different active pharma entities .

Biochemical Analysis

Biochemical Properties

1-(3-Methylphenyl)ethanamine plays a significant role in biochemical reactions, particularly as an agonist of the trace amine-associated receptor 1 (TAAR1). This receptor is involved in modulating neurotransmitter systems and has been linked to various physiological processes. The compound interacts with enzymes such as monoamine oxidase (MAO), which is responsible for its metabolism. The interaction with MAO leads to the formation of metabolites that can further participate in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate TAAR1, leading to the modulation of intracellular signaling cascades such as the cAMP pathway. This activation can result in changes in gene expression and alterations in cellular metabolism. Additionally, the compound has been observed to affect the function of different cell types, including neurons and immune cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to TAAR1, which triggers a series of intracellular events. Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the production of second messengers such as cAMP. This cascade ultimately results in the modulation of various downstream effectors, including protein kinases and transcription factors. The compound’s interaction with MAO also plays a crucial role in its mechanism of action, as it influences the levels of active metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound can enhance neurotransmitter release and improve cognitive function. At higher doses, it may lead to adverse effects such as neurotoxicity and behavioral changes. The threshold for these effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MAO. The enzyme catalyzes the oxidative deamination of the compound, resulting in the formation of metabolites such as 3-methylphenylacetaldehyde and 3-methylphenylacetic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and is also transported by specific amine transporters. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and can be targeted to specific compartments such as the mitochondria and the endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can also affect its localization and activity within the cell .

Properties

IUPAC Name

1-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMHAFOUAKOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398627
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-19-1
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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